molecular formula C20H14N2O2S B2407804 methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate CAS No. 683249-92-5

methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate

Cat. No.: B2407804
CAS No.: 683249-92-5
M. Wt: 346.4
InChI Key: JJUXLPJJPGTJEI-GZTJUZNOSA-N
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Description

Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate: is a complex organic compound featuring a thiazole ring, a cyano group, and a phenyl group. This compound is part of a class of thiazole derivatives known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate typically involves the following steps:

  • Formation of the Thiazole Ring: : This can be achieved through the reaction of an appropriate halide with thiourea or thioamide derivatives.

  • Introduction of the Cyano Group: : The cyano group can be introduced using reagents like cyanogen bromide or sodium cyanide.

  • Coupling with the Phenyl Group: : The phenyl group is usually introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction.

  • Esterification: : The final step involves esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow reactors, automated synthesis platforms, and the use of more robust and less hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: : Ammonia (NH₃) in ethanol.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Alcohols or amines.

  • Substitution: : Amides or esters.

Scientific Research Applications

Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antitumor properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate: is unique due to its specific structural features, such as the presence of the cyano group and the phenyl ring. Similar compounds include:

  • Thiazole derivatives: : Known for their diverse biological activities.

  • Cyano-containing compounds: : Often used in pharmaceuticals and agrochemicals.

  • Phenyl derivatives: : Common in organic synthesis and material science.

These compounds share some similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c1-24-20(23)16-9-7-14(8-10-16)11-17(12-21)19-22-18(13-25-19)15-5-3-2-4-6-15/h2-11,13H,1H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUXLPJJPGTJEI-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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